2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-yl)acetamide
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Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-yl)acetamide is an organic compound that features a brominated phenoxy group and a pyridinylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Bromination: The starting material, 2-methylphenol, is brominated to form 4-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(4-bromo-2-methylphenoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is reacted with 3-aminopyridine to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridine ring.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the acetamide moiety.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or N-oxides.
Reduction: Products may include dehalogenated compounds or reduced amides.
Substitution: Products may include substituted phenoxyacetamides.
Scientific Research Applications
2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-yl)acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)acetamide
- 2-(4-fluoro-2-methylphenoxy)-N-(pyridin-3-yl)acetamide
- 2-(4-iodo-2-methylphenoxy)-N-(pyridin-3-yl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-yl)acetamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-7-11(15)4-5-13(10)19-9-14(18)17-12-3-2-6-16-8-12/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMARNJVEPNWNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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